molecular formula C9H9NO2 B8717214 2-Propenamide,3-(4-hydroxyphenyl)-,(2E)-

2-Propenamide,3-(4-hydroxyphenyl)-,(2E)-

Cat. No. B8717214
M. Wt: 163.17 g/mol
InChI Key: DSMLJOHWFORNLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propenamide,3-(4-hydroxyphenyl)-,(2E)- is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Propenamide,3-(4-hydroxyphenyl)-,(2E)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propenamide,3-(4-hydroxyphenyl)-,(2E)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Propenamide,3-(4-hydroxyphenyl)-,(2E)-

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

3-(4-hydroxyphenyl)prop-2-enamide

InChI

InChI=1S/C9H9NO2/c10-9(12)6-3-7-1-4-8(11)5-2-7/h1-6,11H,(H2,10,12)

InChI Key

DSMLJOHWFORNLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

For example, according to Examples of WO 2009/066447, the 3-cyanovinylcarbazole group in Formula (V) is produced by heating 3-iodocarbazole (3.52 mmol) and acrylonitrile (7.04 mmol) in dioxane to reflux in the presence of triphenylphosphine (0.53 μmol), palladium acetate (0.18 μmol), and triethylamine (4.23 mmol) at 75° C. for 11.5 hours. In those Examples, the binding between 3-cyanovinylcarbazole and deoxyribose is achieved by stirring 3-cyanovinylcarbazole (1.20 mmol) and Hoffer's chlorosugar (prepared by replacing the hydroxyl group at 1-position of deoxyribose with chlorine, and the hydroxyl groups at 3-position and 6-position of the deoxyribose with a p-toluoyloxy group) (1.24 mmol) in acetonitrile in the presence of KOH (3.87 mmol) and TDA-1 (34 μmol) at room temperature for 20 minutes, and then adding NaOMe (1.2 mmol) in methanol to the resulting mixture, followed by stirring the resulting mixture at room temperature for 3.5 hours to deprotect the hydroxyl groups at 3-position and 6-position of the deoxyribose. According to the method described in Takehiro Ami et al., Organic & Biomolecular Chemistry 5: 2583-2586 (2007), the binding product between p-carbamoylvinylphenol and deoxyribose is similarly produced by reacting p-iodophenol with Hoffer's chlorosugar to bind them together and then reacting the resulting product with methyl methacrylate. According to the method described in Akio Kobori et al., Chemistry Letters 38: 272-273 (2009), the binding product between 4,5′,8-trimethylpsoralen and deoxyribose is similarly produced by reacting 3-iodo-4,5′,8-trimethylpsoralen with Hoffer's chlorosugar. According to the method described in Kenzo Fujimoto et al., Chemical Communications: 3177-3179 (2005), the binding product between N3-methyl-5-cyanovinyluracil and deoxyribose is similarly produced by reacting 2-iodo-N3-methyluridine with acrylonitrile. Also, when a sugar other than deoxyribose (e.g., ribose) is used, a binding product between the photoreactive group and the sugar can be similarly obtained.
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